Scy-635
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Overview
Description
SCY-635 is a novel nonimmunosuppressive analog of cyclosporine that exhibits potent inhibition of hepatitis C virus RNA replication in vitro . It is a cyclophilin inhibitor that has shown promise as a therapeutic agent for the treatment of hepatitis C virus infection . Unlike traditional cyclosporine, this compound does not suppress the immune system, making it a safer alternative for long-term use .
Preparation Methods
Synthetic Routes and Reaction Conditions: SCY-635 is synthesized through a series of chemical reactions that modify the cyclosporine structure to enhance its antiviral properties while reducing its immunosuppressive effects . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired modifications .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity and yield of the final product . The scalability of the production process is crucial for meeting the demand for clinical and commercial use.
Chemical Reactions Analysis
Types of Reactions: SCY-635 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the cyclosporine structure to achieve the desired antiviral properties.
Common Reagents and Conditions: . The reaction conditions are carefully controlled to ensure the efficiency and selectivity of the reactions.
Major Products Formed: The major products formed from the reactions involving this compound are modified cyclosporine analogs with enhanced antiviral properties and reduced immunosuppressive effects . These products are then purified and characterized to confirm their structure and activity.
Scientific Research Applications
In chemistry, it serves as a valuable tool for studying the mechanisms of cyclophilin inhibition and protein folding . In biology, SCY-635 is used to investigate the role of cyclophilins in cellular processes and disease states . In medicine, this compound is being developed as a therapeutic agent for the treatment of hepatitis C virus infection . Its unique properties make it a promising candidate for combination therapies with other antiviral agents . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting cyclophilins .
Mechanism of Action
SCY-635 exerts its effects by inhibiting the peptidyl prolyl isomerase activity of cyclophilin A at nanomolar concentrations . This inhibition disrupts the interaction between cyclophilin A and the hepatitis C virus nonstructural 5A protein, thereby blocking viral replication . This compound does not inhibit calcineurin phosphatase activity, which is responsible for the immunosuppressive effects of traditional cyclosporine . This selective inhibition makes this compound a safer alternative for long-term use .
Comparison with Similar Compounds
SCY-635 is unique among cyclophilin inhibitors due to its nonimmunosuppressive properties and potent antiviral activity . Similar compounds include cyclosporine A, alisporivir, and NIM811 . Cyclosporine A is a well-known immunosuppressive agent used in organ transplantation, but it lacks the antiviral properties of this compound . Alisporivir and NIM811 are also cyclophilin inhibitors with antiviral activity, but they differ in their chemical structure and mechanism of action . This compound’s unique combination of nonimmunosuppressive properties and potent antiviral activity makes it a promising candidate for the treatment of hepatitis C virus infection .
Properties
CAS No. |
210759-10-7 |
---|---|
Molecular Formula |
C66H120N12O13S |
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1 |
InChI Key |
AQHMBDAHQGYLIU-XNFHFXFQSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
210759-10-7 | |
Synonyms |
SCY-635 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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